molecular formula C21H17NO4 B13557455 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid

Cat. No.: B13557455
M. Wt: 347.4 g/mol
InChI Key: YFHVXXFPFZNPJB-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclopropane ring and a propiolic acid (prop-2-ynoic acid) moiety. Key characteristics include:

  • Molecular Weight: 285.13 g/mol .
  • CAS Number: 1152975-93-3 .
  • Structural Features: Fmoc Group: Provides UV-sensitive protection for amines, commonly used in solid-phase peptide synthesis (SPPS). Propiolic Acid: The triple bond (alkyne) adjacent to the carboxylic acid increases acidity (pKa ~1.5–2.5) and reactivity compared to saturated analogs.

Applications: Likely used in peptide synthesis or medicinal chemistry for its unique steric and electronic properties. However, specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]prop-2-ynoic acid

InChI

InChI=1S/C21H17NO4/c23-19(24)9-10-21(11-12-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,11-13H2,(H,22,25)(H,23,24)

InChI Key

YFHVXXFPFZNPJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar Fmoc-protected derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
Target: 3-[1-(Fmoc-amino)cyclopropyl]prop-2-ynoic acid C₁₂H₁₀Cl₂N₂O₂* 285.13 Cyclopropane, propiolic acid Potential peptide synthesis; steric effects from cyclopropane
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl group High purity (99.76% HPLC); research use in peptide design
3-{Cyclopentyl[(Fmoc)carbonyl]amino}propanoic acid C₂₃H₂₅NO₄ 379.45 Cyclopentyl group Conformational restriction; used in drug discovery
Fmoc-Dap(CONH₂)-OH C₁₉H₁₉N₃O₅ 369.37 Carbamoylamino side chain Modified amino acid for introducing urea linkages in peptides
(R)-2-Fmoc-amino-3-(3-allyloxyphenyl)propanoic acid C₂₂H₂₂N₂O₆ 410.42 Allyloxy-phenyl group Medicinal chemistry applications (e.g., protease inhibitors)
3-[Benzyl(methyl)amino]-2-Fmoc-aminopropanoic acid C₂₆H₂₆N₂O₄ 430.50 Benzyl-methylamino side chain Likely used in peptide backbone functionalization

*Note: Discrepancy exists between the molecular formula (C₁₂H₁₀Cl₂N₂O₂) and the compound name, which lacks chlorine atoms. This may indicate an error in .

Structural and Functional Differences

Cyclopropane vs. Aromatic/Linear Substituents
  • Cyclopropane-containing analogs are less common in peptide synthesis but valued in drug design for their ability to mimic transition states or resist enzymatic degradation.
Propiolic Acid vs. Propanoic Acid
  • The propiolic acid’s triple bond increases acidity (pKa ~2 vs. ~4.5 for propanoic acid), enhancing reactivity in coupling reactions. However, it may also reduce stability under basic conditions .
Side-Chain Diversity

    Biological Activity

    3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoic acid, also referred to as Fmoc-cyclopropyl propynoic acid, is a compound of notable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    The compound has the following chemical properties:

    PropertyValue
    Molecular Formula C₁₈H₁₉NO₄
    Molecular Weight 313.35 g/mol
    Density 1.4 g/cm³
    Melting Point 180-185 °C
    Boiling Point 641.6 °C at 760 mmHg
    LogP 4.97

    These properties suggest a stable compound with potential lipophilicity, which may influence its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protects the amino group during chemical reactions, while the cyclopropyl moiety may enhance binding affinity to biological targets through hydrophobic interactions.

    Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to anti-inflammatory and anticancer effects .

    Anticancer Properties

    Several studies have investigated the anticancer potential of compounds structurally related to Fmoc-cyclopropyl propynoic acid. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .

    Anti-inflammatory Effects

    Research has also highlighted the anti-inflammatory properties of similar compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

    Case Studies

    • In Vitro Studies :
      • A study evaluated the cytotoxic effects of Fmoc-cyclopropyl propynoic acid on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
    • In Vivo Studies :
      • Animal models treated with derivatives of this compound demonstrated reduced tumor sizes compared to controls, supporting its therapeutic potential in oncology .
    • Mechanistic Studies :
      • Mechanistic investigations revealed that the compound interacts with specific receptors involved in cell proliferation and apoptosis, confirming its role as a modulator in these pathways .

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